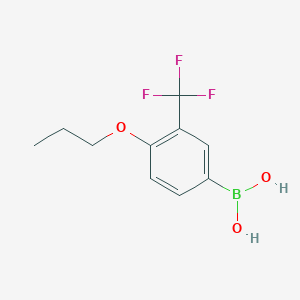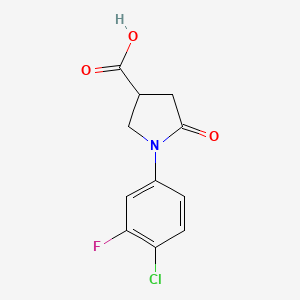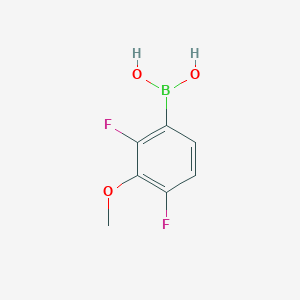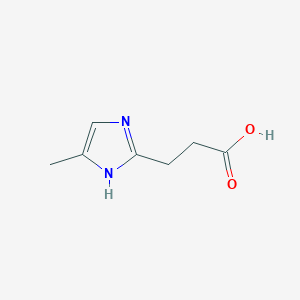
2-(Chloromethyl)-5-fluoropyridine hydrochloride
Übersicht
Beschreibung
“2-(Chloromethyl)-5-fluoropyridine hydrochloride” is likely a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The chloromethyl group (-CH2Cl) and fluorine atom attached to the pyridine ring could potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a chloromethyl group (-CH2Cl) and a fluorine atom attached. The exact positions of these groups on the pyridine ring would depend on the specific synthesis process .
Chemical Reactions Analysis
As a halogenated pyridine derivative, “this compound” could potentially participate in various chemical reactions. The chloromethyl group might act as a leaving group in nucleophilic substitution reactions, while the fluorine atom could potentially participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Creating Structural Manifolds from a Common Precursor
The study by Schlosser and Bobbio (2002) details the versatility of halopyridines, including compounds similar to 2-(Chloromethyl)-5-fluoropyridine hydrochloride, in synthesizing a variety of pyridine derivatives. The research outlines a systematic approach to transform 5-Chloro-2,3-difluoropyridine into several other compounds, demonstrating the reactivity and potential of halopyridine-based structures in creating diverse chemical manifolds. The work particularly emphasizes the basicity gradient-driven isomerization, showcasing the chemical transformations achievable with these compounds (Schlosser & Bobbio, 2002).
Nucleophilic Substitution and Hydrolysis
Transition-Metal-Free Access to 2-Aminopyridine Derivatives
Li et al. (2018) developed a catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. This research is significant as it highlights a high-yield, high-chemoselectivity approach with broad substrate adaptability, indicating the potential of this compound in similar amination reactions (Li et al., 2018).
The Reactivity of 2‐Fluoro‐ and 2‐Chloropyridines toward Sodium Ethoxide
Research by Schlosser and Rausis (2005) focused on the reactivity of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide, highlighting the influence of substituents on the rate of nucleophilic substitutions. This study provides insight into the chemical behavior of compounds like this compound, illustrating how different groups can impact reaction rates and outcomes (Schlosser & Rausis, 2005).
Fluorination and Catalysis
Fluorination of 2-chloropyridine over Metal Oxide Catalysts
Cochon et al. (2010) explored the selective preparation of 2-fluoropyridine from 2-chloropyridine using HF and various metal oxide catalysts, demonstrating the potential of halopyridines in fluorination reactions. This study provides valuable insights into the catalytic systems that can be employed for the transformation of compounds like this compound (Cochon et al., 2010).
Functionalization and Chemical Transformations
Chemoselective Amination of 5-bromo-2-chloro-3-fluoropyridine
Stroup et al. (2007) described the chemoselective functionalization of halopyridines, including reactions specific to 5-bromo-2-chloro-3-fluoropyridine. The study presents a comprehensive analysis of different amination conditions and their outcomes, offering insights into how this compound might react under similar conditions (Stroup et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-fluoropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGHWZARBJUVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)



![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)

